4-(benzylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
4-benzylsulfonyl-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-16-13-18(10-11-20(16)28-2)19-14-29-22(23-19)24-21(25)9-6-12-30(26,27)15-17-7-4-3-5-8-17/h3-5,7-8,10-11,13-14H,6,9,12,15H2,1-2H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNQKYVQYGIKRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
The thiazole core is synthesized via the Hantzsch thiazole synthesis, which involves cyclocondensation of α-haloketones with thiourea. For the target compound, α-bromo-4-(4-methoxy-3-methylphenyl)acetophenone serves as the key electrophilic partner.
Reaction Conditions
- α-Haloketone Preparation :
4-(4-Methoxy-3-methylphenyl)acetophenone (1.0 equiv.) is treated with bromine (1.2 equiv.) in acetic acid at 0–5°C for 2 hr. The resulting α-bromo derivative is isolated via vacuum filtration (Yield: 78–82%). - Cyclocondensation :
α-Bromo-4-(4-methoxy-3-methylphenyl)acetophenone (1.0 equiv.) and thiourea (1.1 equiv.) are refluxed in ethanol for 6–8 hr. The reaction is quenched with ice water, and the precipitate is filtered and recrystallized from methanol.
Characterization Data
| Property | Value |
|---|---|
| Melting Point | 148–150°C |
| Molecular Formula | C₁₂H₁₂N₂OS |
| FTIR (cm⁻¹) | 3350 (N–H), 1620 (C=N), 1250 (C–O–C) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.45 (d, J=8.4 Hz, 2H, Ar–H), 6.90 (s, 1H, Thiazole–H), 3.81 (s, 3H, OCH₃), 2.32 (s, 3H, CH₃) |
Preparation of 4-(Benzylsulfonyl)Butanoic Acid
Sulfonylation Strategy
The benzylsulfonyl moiety is introduced via nucleophilic substitution of 4-bromobutyric acid with sodium benzylsulfinate, followed by oxidation to the sulfone.
Reaction Conditions
- Sulfinate Formation :
Benzyl mercaptan (1.0 equiv.) is oxidized with hydrogen peroxide (30%, 2.5 equiv.) in methanol at 25°C for 12 hr to yield sodium benzylsulfinate. - Alkylation :
4-Bromobutyric acid (1.0 equiv.) and sodium benzylsulfinate (1.2 equiv.) are heated in DMF at 80°C for 24 hr. The crude product is acidified with HCl (1M) and extracted with ethyl acetate.
Optimization Data
| Solvent | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 24 | 68 |
| DMSO | 90 | 18 | 72 |
| Acetone | 60 | 36 | 55 |
Characterization Data
| Property | Value |
|---|---|
| Melting Point | 102–104°C |
| Molecular Formula | C₁₁H₁₄O₄S |
| FTIR (cm⁻¹) | 1710 (C=O), 1320, 1140 (SO₂) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35–7.28 (m, 5H, Ar–H), 4.15 (s, 2H, SO₂CH₂), 2.45 (t, J=7.2 Hz, 2H, COOHCH₂), 1.85–1.75 (m, 2H, CH₂) |
Amide Coupling Reaction
Activation and Coupling
The final step involves coupling 4-(benzylsulfonyl)butanoic acid with 4-(4-methoxy-3-methylphenyl)thiazol-2-amine using carbodiimide-based reagents.
Reaction Conditions
- Acid Activation :
4-(Benzylsulfonyl)butanoic acid (1.0 equiv.) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv.) and hydroxybenzotriazole (HOBt, 1.1 equiv.) in dichloromethane (DCM) at 0°C for 1 hr. - Amine Coupling :
The activated acid is reacted with 4-(4-methoxy-3-methylphenyl)thiazol-2-amine (1.0 equiv.) in DCM at 25°C for 12 hr. The product is purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Yield Comparison
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DCM | 25 | 75 |
| DCC/DMAP | THF | 40 | 68 |
| HATU | DMF | 25 | 80 |
Final Product Characterization
| Property | Value |
|---|---|
| Melting Point | 165–167°C |
| Molecular Formula | C₂₄H₂₅N₃O₄S₂ |
| HRMS (m/z) | [M+H]⁺ calcd. 492.1362, found 492.1358 |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 172.5 (C=O), 161.2 (C=N), 132.8–114.7 (Ar–C), 56.1 (OCH₃), 49.8 (SO₂CH₂) |
Alternative Synthetic Routes
One-Pot Thiazole-Amine Sulfonylation
A modified approach involves simultaneous thiazole formation and sulfonylation, though yields are lower:
Solid-Phase Synthesis
Immobilization of the thiazole-amine on Wang resin enables iterative coupling, reducing purification steps:
- Resin-bound amine is treated with 4-(benzylsulfonyl)butanoic acid/PyBOP in DMF, followed by cleavage with TFA/water.
- Yield : 70% (purity >90% by HPLC).
Challenges and Optimization
Regioselectivity in Thiazole Formation
Competing formation of 5-substituted thiazoles is mitigated by:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups on the phenyl ring.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a sulfide.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 4-(benzylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)butanamide exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can effectively inhibit the growth of various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that thiazole derivatives can induce apoptosis in cancer cell lines, such as MDA-MB-231 (a breast cancer cell line). The mechanism involves the inhibition of specific enzymes that are crucial for tumor growth and survival . The compound's ability to inhibit carbonic anhydrase IX, an enzyme often overexpressed in tumors, further supports its potential as an anticancer agent .
Enzyme Inhibition
The inhibition of enzymes is a critical aspect of drug design. The compound has shown promising results in inhibiting carbonic anhydrase (CA) enzymes, which play a role in various physiological processes and are implicated in cancer progression and microbial growth. Selective inhibition of CA IX over CA II has been reported, indicating a potential for targeted therapy with reduced side effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of thiazole derivatives. Modifications to the benzylsulfonyl and thiazole moieties can significantly alter biological activity. For example, varying substituents on the aromatic rings can enhance antimicrobial or anticancer properties, making SAR studies crucial for developing more effective derivatives .
Case Studies
Mechanism of Action
The mechanism of action of 4-(benzylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)butanamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Containing Sulfonamides and Sulfonyl Derivatives
Key Structural and Functional Differences
Sulfonyl vs. Sulfonamides (e.g., ) often exhibit stronger hydrogen-bonding interactions with biological targets, whereas sulfonyl groups may favor π-π stacking with aromatic residues .
Thiazole Substitution Patterns :
- The 4-methoxy-3-methylphenyl group on the thiazole ring introduces steric hindrance and electron-donating effects, which could modulate binding affinity compared to simpler analogs like 4-chlorophenyl () or unsubstituted thiazoles .
Spectral and Computational Insights
- IR Spectroscopy :
- NMR Predictions :
Biological Activity
The compound 4-(benzylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)butanamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 302.38 g/mol. The compound features a thiazole ring, which is crucial for its biological activity, and a benzylsulfonyl group that enhances its solubility and bioavailability.
Research indicates that compounds similar to This compound exert their anticancer effects primarily through:
- Inhibition of Tubulin Polymerization : These compounds bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for cell division. This mechanism leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .
- Induction of Apoptosis : The compounds have been shown to activate apoptotic pathways in cancer cells, further contributing to their anticancer effects .
Biological Activity Studies
Several studies have evaluated the biological activity of related thiazole derivatives, providing insights into the potential efficacy of This compound :
In Vitro Studies
A study on structurally related compounds demonstrated significant antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer cells. The IC50 values ranged from 0.124 μM to 3.81 μM, indicating potent activity .
In Vivo Studies
In vivo efficacy was assessed using xenograft models for human prostate (PC-3) and melanoma (A375) cancers. Treatment with related SMART compounds resulted in tumor growth inhibition rates (T/C values) ranging from 4% to 30% without noticeable neurotoxicity at therapeutic doses .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is influenced by various structural modifications:
- Substituent Variations : Modifications at the 4-position of the aryl ring significantly affect potency. For instance, substituents that enhance hydrophobic interactions tend to increase binding affinity to tubulin .
- Linker Modifications : Changing the amide linker to other functional groups can either enhance or diminish anticancer activity depending on steric and electronic properties .
Data Summary Table
| Compound Name | IC50 (μM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| SMART-H | 0.4 | Melanoma | Tubulin polymerization inhibition |
| SMART-F | 1.6 | Prostate Cancer | Apoptosis induction |
| SMART-OH | 3.9 | Various Cell Lines | Cell cycle arrest (G2/M phase) |
Case Studies
- SMART Compounds : A series of studies on SMART compounds showed that modifications could lead to improved efficacy against multidrug-resistant (MDR) cancer cell lines, highlighting the importance of structural optimization in drug design .
- Clinical Relevance : The promising results from preclinical studies indicate potential pathways for clinical trials, focusing on the compound's ability to overcome resistance mechanisms in cancer treatment.
Q & A
Synthesis and Optimization
Basic: Q. Q1. What are the standard synthetic routes for preparing 4-(benzylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)butanamide? The synthesis typically involves multi-step reactions:
Thiazole Ring Formation : Cyclization of 2-aminobenzenethiol derivatives with aldehydes/ketones to form the thiazole core .
Sulfonylation : Introduction of the benzylsulfonyl group via sulfonylation reactions, often using benzylsulfonyl chloride under basic conditions .
Amide Coupling : Reaction of the sulfonylated intermediate with 4-(4-methoxy-3-methylphenyl)thiazol-2-amine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Key solvents include dimethylformamide (DMF) or dichloromethane (DCM), with reaction monitoring via TLC and NMR .
Advanced: Q. Q2. How can reaction yields be optimized for the sulfonylation step? Optimization strategies include:
- Temperature Control : Maintaining 0–5°C during sulfonylation to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction kinetics .
- Stoichiometric Ratios : Using 1.2 equivalents of benzylsulfonyl chloride to ensure complete conversion .
Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .
Structural Characterization
Basic: Q. Q3. What spectroscopic methods are critical for confirming the compound’s structure?
- NMR Spectroscopy : H and C NMR identify protons and carbons in the thiazole, sulfonyl, and benzamide moieties. Aromatic protons typically appear at δ 6.8–8.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H] peak at m/z calculated for CHNOS) .
Advanced: Q. Q4. How can conflicting NMR data (e.g., overlapping peaks) be resolved?
- 2D NMR Techniques : HSQC (heteronuclear single quantum coherence) and HMBC (heteronuclear multiple bond correlation) differentiate adjacent and long-range couplings .
- Deuterated Solvents : Using DMSO-d instead of CDCl may resolve aromatic proton splitting .
Biological Activity Profiling
Basic: Q. Q5. What preliminary assays are used to evaluate this compound’s bioactivity?
- Enzyme Inhibition : Test against dihydropteroate synthase (DHPS) via spectrophotometric assays, given structural similarity to sulfonamide inhibitors .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
Advanced: Q. Q6. How can structure-activity relationships (SAR) be explored for this compound?
- Analog Synthesis : Modify substituents (e.g., methoxy to ethoxy on the phenyl ring) and compare IC values .
- Molecular Docking : Simulate interactions with DHPS (PDB ID: 1AJ0) to identify critical binding residues .
Data Contradiction and Reproducibility
Advanced: Q. Q7. How to address discrepancies in reported biological activities across studies?
- Standardized Protocols : Use identical cell lines (ATCC-verified) and assay conditions (e.g., 48-hour incubation) .
- Batch Purity Analysis : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity, as impurities may skew results .
Environmental and Stability Studies
Advanced: Q. Q8. What methodologies assess the compound’s stability under physiological conditions?
- pH-Dependent Degradation : Incubate in buffers (pH 2–9) and monitor via HPLC at 37°C .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track degradation products with LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
